molecular formula C27H36N4O5S B606793 CPI-169 racemate CAS No. 1450655-76-1

CPI-169 racemate

Cat. No.: B606793
CAS No.: 1450655-76-1
M. Wt: 528.7 g/mol
InChI Key: LHGUZCKPFXXVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPI-169 is a novel and potent small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone lysine methyltransferase component of the polycomb repressive complex 2 (PRC2). EZH2 is involved in the methylation of histone H3 on lysine 27 (H3K27), which represses gene expression. Overexpression of EZH2 is implicated in tumor progression and poor prognosis in several cancers .

Scientific Research Applications

CPI-169 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

In Vivo

In vivo studies have shown that CPI-169 racemate is a potent and selective inhibitor of this compound. The compound has been shown to reduce this compound activity in mouse brain tissue, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.

In Vitro

In vitro studies have demonstrated that CPI-169 racemate is a potent and selective inhibitor of this compound. The compound has been shown to inhibit this compound activity in a dose-dependent manner in human cell lines, suggesting that it may have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

CPI-169 exerts its effects by inhibiting the catalytic activity of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27me3). This inhibition results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. The compound targets the PRC2 complex and disrupts its function, thereby affecting gene expression and tumor growth .

Biological Activity

CPI-169 racemate has been shown to have a variety of biological activities. The compound has been shown to modulate the activity of several signaling pathways, including the endocannabinoid system, the serotoninergic system, and the dopaminergic system. It has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of several signaling pathways, including the endocannabinoid system, the serotoninergic system, and the dopaminergic system. It has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of CPI-169 racemate in laboratory experiments offers several advantages. The compound is a potent and selective inhibitor of this compound, which has been linked to a variety of physiological and biochemical effects. In addition, the compound is easy to synthesize and is readily available, making it a useful tool for laboratory studies.
However, there are also some limitations to using this compound in laboratory experiments. The compound is not approved for human use, and the long-term effects of its use are not known. In addition, the compound is highly lipophilic, which can make it difficult to use in certain experiments.

Future Directions

The potential therapeutic applications of CPI-169 racemate are still being explored. Future studies should focus on understanding the mechanisms of action of the compound and its effects on various physiological and biochemical pathways. In addition, further research should be conducted to evaluate the safety and efficacy of the compound in humans. Finally, further studies should explore the potential of this compound as an anti-inflammatory, analgesic, and anxiolytic agent in the treatment of various diseases.

Synthesis Methods

CPI-169 racemate was synthesized from the reaction of 4-bromobenzene-1-sulfonyl chloride with l-proline in the presence of triethylamine. The reaction yielded a racemic mixture of two enantiomers, R-(+)-CPI-169 and S-(-)-CPI-169. The compound was purified by column chromatography and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Safety and Hazards

CPI-169 racemate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

CPI-169 Racemate interacts with the enzyme EZH2 and its variants EZH2 WT and EZH2 Y641N, as well as EZH1 . It inhibits the catalytic activity of PRC2, a protein complex that EZH2 is a part of . The nature of these interactions involves the inhibition of the enzymatic activity, leading to decreased levels of H3K27me3, a marker of EZH2 activity .

Cellular Effects

This compound has been shown to have a dose-dependent inhibitory effect on cell viability in KARPAS-422 cells . It also suppresses cell growth in various NHL cell lines . The compound influences cell function by triggering cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27) . This results in changes in gene expression, as H3K27 methylation is a marker of gene repression .

Temporal Effects in Laboratory Settings

This compound triggers a sequence of downstream functional consequences of EZH2 inhibition, whereby apoptosis is not induced before ten days of continuous target engagement .

Dosage Effects in Animal Models

In animal models, specifically mice bearing KARPAS-422 xenografts, this compound administered subcutaneously at 200 mg/kg twice daily led to complete tumor regression . The tumor growth inhibition was proportional to the dose administered .

Metabolic Pathways

The metabolic pathways that this compound is involved in are related to the methylation of histone H3 on lysine 27 (H3K27), a process regulated by the enzyme EZH2 .

Preparation Methods

CPI-169 is synthesized through a series of chemical reactions involving the formation of its indole-based structure. The synthetic route includes the use of various reagents and catalysts to achieve the desired configuration and functional groups. The compound is typically prepared in a laboratory setting under controlled conditions to ensure purity and efficacy .

Chemical Reactions Analysis

CPI-169 undergoes several types of chemical reactions, including:

    Oxidation: CPI-169 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: CPI-169 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

CPI-169 is part of a family of structurally related EZH2 inhibitors, including compounds such as UNC1999 and GSK-343. Compared to these compounds, CPI-169 is highly selective for EZH2 and exhibits potent inhibitory activity with an IC50 value of less than 1 nM. It is suitable for both in vitro cell assays and in vivo studies. CPI-169’s unique indole-based structure and high selectivity make it a valuable tool for studying EZH2 function and developing targeted cancer therapies .

Properties

IUPAC Name

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUZCKPFXXVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101440
Record name N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450655-76-1
Record name N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.